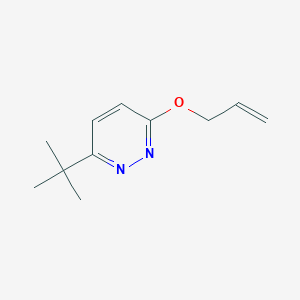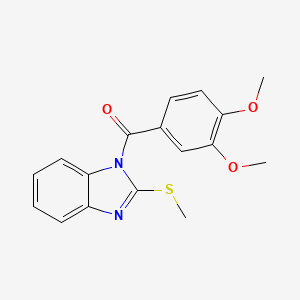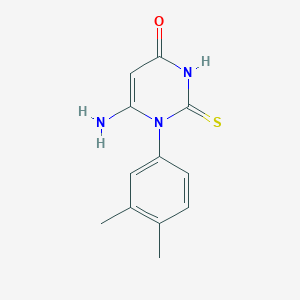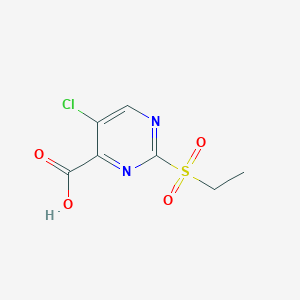
3-Tert-butyl-6-(prop-2-en-1-yloxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-6-(prop-2-en-1-yloxy)pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a heterocyclic molecule that contains both pyridazine and alkene functional groups. In
Aplicaciones Científicas De Investigación
Metalation of tert-Butyl Sulfoxides, Sulfones, and Sulfonamides of Pyridazine
Research by Turck et al. (1998) in the field of organic chemistry explored the use of tert-butylsulfinyl and tert-butylsulfonyl groups in pyridazine series for metalation. This study demonstrated the potential of these compounds in synthesizing various functionalized products with good yields, particularly in the pyridazine series (Turck, Plé, Pollet, & Quéguiner, 1998).
Application in Water Oxidation
Zong and Thummel (2005) developed a family of Ru complexes for water oxidation, utilizing ligands like 3,6-bis-[6'-(1'',8''-naphthyrid-2''-yl)-pyrid-2'-yl]pyridazine. These complexes displayed significant electronic absorption and redox properties, contributing to the field of catalysis and water treatment (Zong & Thummel, 2005).
Crystal Structure and Interaction Energy Studies
The work of Filali et al. (2019) focused on the crystal structure, Hirshfeld surface analysis, interaction energy, and DFT studies of a compound with a 3,6-bis(pyridin-2-yl)pyridazine unit linked to a 4-[(prop-2-en-1-yloxy)methyl] moiety. This research is significant in the field of crystallography and molecular modeling (Filali, Sebbar, Hökelek, Mague, Chakroune, Ben-Tama, & El Hadrami, 2019).
Divergent Synthesis and Mechanistic Insights
Rossi et al. (2007) examined the divergent synthesis of various compounds starting from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene and enamines. This study provides valuable insights into the reaction mechanisms and synthesis routes in organic chemistry (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Antimicrobial and Biological Activity
Research by Zaki, Sayed, and Elroby (2016) delved into the synthesis and biological activity of pyrazolo[3,4-d]pyridazines. They found that these compounds exhibit antimicrobial, anti-inflammatory, and analgesic activities, contributing to the field of medicinal chemistry and pharmacology (Zaki, Sayed, & Elroby, 2016).
Propiedades
IUPAC Name |
3-tert-butyl-6-prop-2-enoxypyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-5-8-14-10-7-6-9(12-13-10)11(2,3)4/h5-7H,1,8H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFVPLYQOBCROT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Spiro[2.3]hexan-5-ylprop-2-enamide](/img/structure/B2404810.png)


![2-(3,4-difluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2404817.png)

![2-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-4-carboxamide](/img/structure/B2404820.png)
![(E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2404821.png)


![N-[(1-Aminocycloheptyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-6-carboxamide;hydrochloride](/img/structure/B2404826.png)



